N-(2-chlorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chlorobenzyl group, an isopropylphenyl group, and an oxoimidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with an isocyanate under controlled conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the imidazolidinone intermediate.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using an isopropylbenzene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the imidazolidinone core.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(3-phenyl-2-oxoimidazolidin-1-yl)acetamide: Lacks the isopropyl group, leading to different chemical and biological properties.
N-(2-bromobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide: Contains a bromine atom instead of chlorine, which can affect reactivity and biological activity.
N-(2-chlorobenzyl)-2-(3-(4-methylphenyl)-2-oxoimidazolidin-1-yl)acetamide: Has a methyl group instead of an isopropyl group, influencing its steric and electronic properties.
Uniqueness
N-(2-chlorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is unique due to the presence of both the chlorobenzyl and isopropylphenyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-15(2)16-7-9-18(10-8-16)25-12-11-24(21(25)27)14-20(26)23-13-17-5-3-4-6-19(17)22/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJCFANORSAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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